molecular formula C17H24 B8456285 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene CAS No. 94804-13-4

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene

Cat. No. B8456285
M. Wt: 228.37 g/mol
InChI Key: NAFRTBYWXAQHRD-UHFFFAOYSA-N
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Patent
US09403781B2

Procedure details

To a stirred, degassed solution of triphenylphosphine (21 g, 80 mmol) and carbon tetrabromide (13.3 g, 40 mmol) in dry dichloromethane at 0° C. was added 2,4,6-triisopropylbenzaldehyde (4.64 g, 20 mmol). The resulting mixture was stirred overnight as it was allowed to slowly warm to room temperature. Solids were filtered off, and the volatiles were evacuated under reduced pressure. Pentane was then added, and after extensive trituration the mixture was filtered on a SiO2 plug with pentane as the eluent to afford after evaporation of the solvents the crude intermediate dibromoalkene as a colorless oil that is directly taken to the next step without surther purification. The intermediate is dissolved in dry THF (50 mL), and to the stirred solution cooled to −78° C. is then added nBuLi (2.5M in hexanes, 10 mL) dropwise. The mixture is stirred for 1 hour at −78° C., and let to warm to room temperature for an additional hour. The reaction is quenched by the addition of saturated aqueous NH4Cl, extracted with pentane, and the organic fractions are dried over anhydrous MgSO4. After filtration and evaporation of the solvents, the crude alkyne is purified by filtration on a SiO2 plug with pentane as the eluent. A small crystal of hydroquinone is added to stabilize the product, and the volatiles are evaporated under reduced pressure to afford 9d as a pale pinkish oil (2.63 g, 58% over 2 steps). 1H-NMR (CDCl3, 300 MHz): δ=7.00 (s, 2H), 3.56 (sept, J=6.9 Hz), 3.43 (s, 1H), 2.91 (sept, J=6.9 Hz), 1.28 (d, J=6.9 Hz, 12H), 1.27 (d, J=6.9 Hz, 6H). 13C-NMR (CDCl3, 75 MHz): δ=151.6, 149.7, 122.3, 120.5, 84.5, 81.0, 34.7, 31.8, 24.1, 23.5. Characterization data for 9d are consistent with literature values. (See Knorr, R.; Ruhdorfer, J.; Böhrer, P.; Bronberger, H.; Räpple, E. Liebigs Ann. Chem. 1994, 433-438).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.[CH:25]([C:28]1[CH:35]=[C:34]([CH:36]([CH3:38])[CH3:37])[CH:33]=[C:32]([CH:39]([CH3:41])[CH3:40])[C:29]=1[CH:30]=O)([CH3:27])[CH3:26]>ClCCl>[CH:25]([C:28]1[CH:35]=[C:34]([CH:36]([CH3:38])[CH3:37])[CH:33]=[C:32]([CH:39]([CH3:41])[CH3:40])[C:29]=1[C:30]#[CH:1])([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.64 g
Type
reactant
Smiles
C(C)(C)C1=C(C=O)C(=CC(=C1)C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solids were filtered off
CUSTOM
Type
CUSTOM
Details
the volatiles were evacuated under reduced pressure
ADDITION
Type
ADDITION
Details
Pentane was then added
FILTRATION
Type
FILTRATION
Details
after extensive trituration the mixture was filtered on a SiO2 plug with pentane as the eluent
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents the crude intermediate dibromoalkene as a colorless oil that
CUSTOM
Type
CUSTOM
Details
is directly taken to the next step without surther purification
DISSOLUTION
Type
DISSOLUTION
Details
The intermediate is dissolved in dry THF (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to the stirred solution cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic fractions are dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvents
FILTRATION
Type
FILTRATION
Details
the crude alkyne is purified by filtration on a SiO2 plug with pentane as the eluent
ADDITION
Type
ADDITION
Details
A small crystal of hydroquinone is added
CUSTOM
Type
CUSTOM
Details
the volatiles are evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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